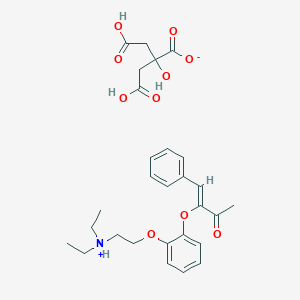![molecular formula C14H20N2O2 B033996 1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime CAS No. 106011-12-5](/img/structure/B33996.png)
1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine is a chemical compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine typically involves the reaction of 4-methoxyphenethylamine with piperidine derivatives under specific conditions. One common method includes the use of a cyclization reaction where the amine group reacts with a suitable electrophile to form the piperidine ring. The hydroxylamine moiety is then introduced through a subsequent reaction, often involving hydroxylamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(4-Methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine
- N-[1-(4-Methoxyphenyl)piperidin-4-ylidene]hydroxylamine
Uniqueness
N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine is unique due to its specific structural features, such as the methoxyphenyl group and the hydroxylamine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14-4-2-12(3-5-14)6-9-16-10-7-13(15-17)8-11-16/h2-5,17H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQZQLNBCOXCCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCC(=NO)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
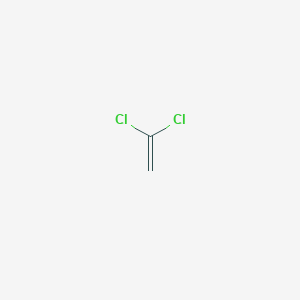
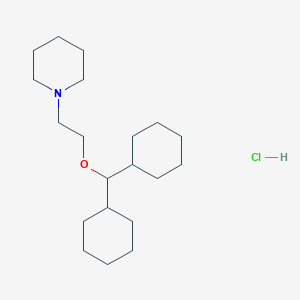

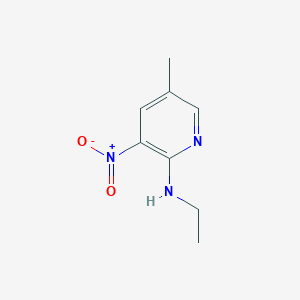

![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)

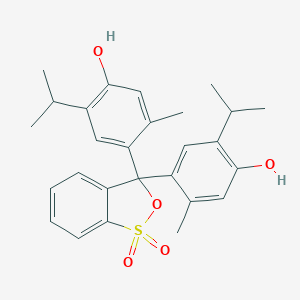
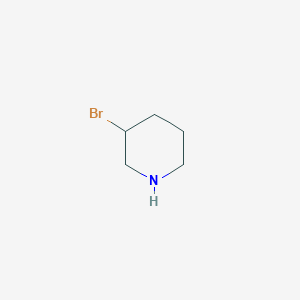
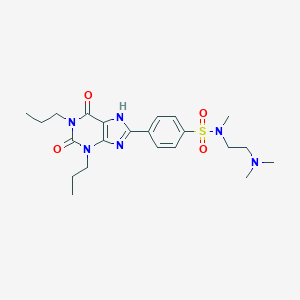
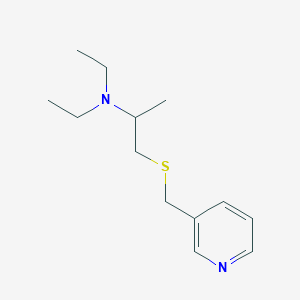
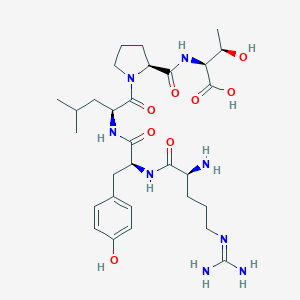
![4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol](/img/structure/B33935.png)
